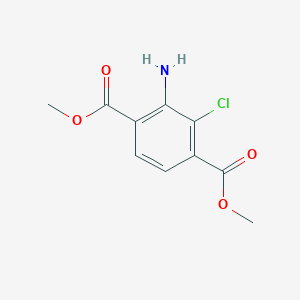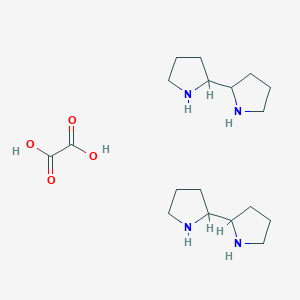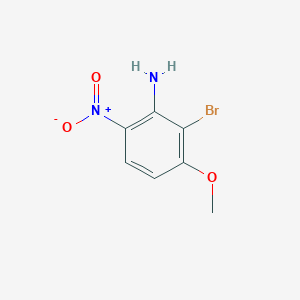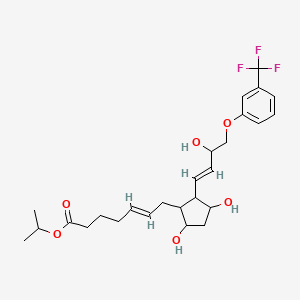
2-Amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Benzothiazolyl)cysteine: is a compound that combines the amino acid cysteine with a benzothiazole moiety. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Benzothiazolyl)cysteine can be achieved through solid-phase synthesis methods. One approach involves the combination of 2-aminobenzenethiol with cysteine under specific reaction conditions to form the desired product . The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the benzothiazole ring.
Industrial Production Methods: Industrial production of S-(2-Benzothiazolyl)cysteine may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: S-(2-Benzothiazolyl)cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the benzothiazole ring and the cysteine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize S-(2-Benzothiazolyl)cysteine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
Chemistry: S-(2-Benzothiazolyl)cysteine is used as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in organic synthesis .
Biology: In biological research, S-(2-Benzothiazolyl)cysteine is used as a fluorescent probe for detecting cysteine and other thiol-containing compounds. Its fluorescence properties enable researchers to monitor biological processes in real-time .
Medicine: Its ability to interact with biological molecules makes it a candidate for drug development .
Industry: In industrial applications, S-(2-Benzothiazolyl)cysteine is used in the production of materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial processes .
Mecanismo De Acción
S-(2-Benzothiazolyl)cysteine exerts its effects through interactions with biological molecules, particularly enzymes. The compound can undergo β-elimination reactions catalyzed by cysteine S-conjugate β-lyases, leading to the formation of reactive sulfur-containing fragments . These fragments can modify proteins and other cellular components, influencing various biological pathways.
Comparación Con Compuestos Similares
S-(1,2-Dichlorovinyl)-L-cysteine: Known for its nephrotoxic effects, this compound undergoes similar β-elimination reactions.
S-Allyl-L-cysteine: Found in garlic, this compound has chemopreventive properties and undergoes β-lyase reactions.
S-(1,1,2,2-Tetrafluoroethyl)-L-cysteine: Another cysteine S-conjugate that undergoes β-lyase reactions and has toxicological significance.
Uniqueness: S-(2-Benzothiazolyl)cysteine is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not observed with other cysteine S-conjugates .
Propiedades
IUPAC Name |
2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c11-6(9(13)14)5-15-10-12-7-3-1-2-4-8(7)16-10/h1-4,6H,5,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBPTLCTECPKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)



![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)
![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)




